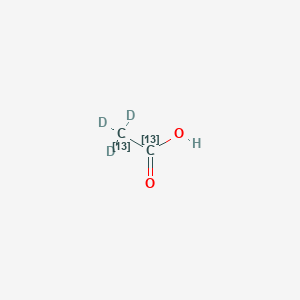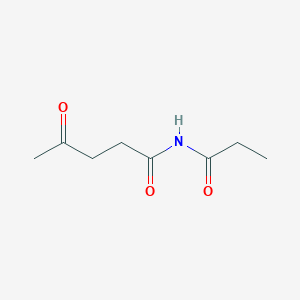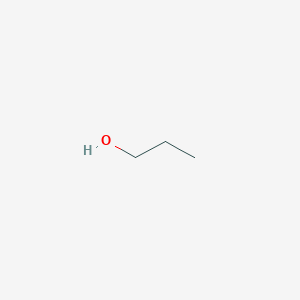
2,2,2-Trideuterioacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the methyl group are replaced by deuterium
Mode of Action
It is known that acetic acid, the parent compound, plays a crucial role in various biochemical processes, including the citric acid cycle and lipid metabolism .
Biochemical Pathways
This compound likely participates in similar biochemical pathways as acetic acid. Acetic acid is involved in the citric acid cycle, a central metabolic pathway responsible for the oxidation of acetyl-CoA to produce energy . It is also involved in lipid metabolism, where it acts as an acyl carrier, assisting with the transfer of acyl groups .
Pharmacokinetics
It is known that the compound has a boiling point of 117-118 °c and a density of 1101 g/mL at 25 °C .
Result of Action
Given its structural similarity to acetic acid, it may have similar effects, such as participating in energy production through the citric acid cycle .
Action Environment
It is known that the compound is classified as a flammable liquid and a skin corrosive , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Cellular Effects
Acetic acid, its non-deuterated analog, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a deuterated analog of acetic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a deuterated analog of acetic acid, it may be involved in similar metabolic pathways, interacting with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of deuterium gas (D2) and acetic acid under high-pressure conditions. This method ensures a high yield of the deuterated product and is more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trideuterioacetic acid undergoes similar chemical reactions as acetic acid, including oxidation, reduction, and substitution reactions. the presence of deuterium atoms can influence the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to produce deuterated carbon dioxide (CO2) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce deuterated ethanol (CD3CH2OH).
Substitution: The carboxyl group in this compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Major Products Formed: The major products formed from these reactions include deuterated carbon dioxide, deuterated ethanol, and other deuterated organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trideuterioacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: In NMR spectroscopy, it serves as a solvent and reference standard for studying biological macromolecules.
Medicine: It is utilized in metabolic studies to trace the pathways of acetic acid in biological systems.
Industry: It is employed in the production of deuterated pharmaceuticals and other specialty chemicals.
Comparison with Similar Compounds
Acetic acid (CH3COOH): The non-deuterated analog of 2,2,2-Trideuterioacetic acid.
Acetic acid-d4 (CD3COOD): Another deuterated form where all hydrogen atoms are replaced by deuterium.
Propionic acid-d5 (CD3CD2COOH): A deuterated analog of propionic acid with similar applications in isotopic labeling.
Uniqueness: this compound is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its stability and ease of synthesis make it a valuable tool in various research fields .
Properties
IUPAC Name |
2,2,2-trideuterioacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-SCDGQEOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.056 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107745-70-0 |
Source


|
| Record name | Acetic-13C2,d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)




![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)



![N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester](/img/structure/B129216.png)

![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)


